molecular formula C12H16FNO2 B11762295 [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B11762295
M. Wt: 225.26 g/mol
InChI Key: LXPCRXOPEDXHHI-UHFFFAOYSA-N
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Description

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound with the molecular formula C12H16FNO2 It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and an isopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and isopropylamine.

    Formation of Intermediate: The 4-fluorobenzylamine is reacted with isopropylamine under controlled conditions to form the intermediate [(4-Fluoro-benzyl)-isopropyl-amino].

    Acylation: The intermediate is then acylated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A precursor in the synthesis of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid.

    Isopropylamine: Another precursor used in the synthesis.

    4-Fluorobenzoic Acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

LXPCRXOPEDXHHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)F)CC(=O)O

Origin of Product

United States

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